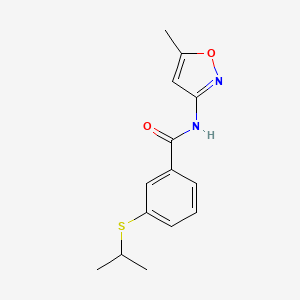

3-(isopropylthio)-N-(5-methylisoxazol-3-yl)benzamide

Description

3-(Isopropylthio)-N-(5-methylisoxazol-3-yl)benzamide is a benzamide derivative featuring a thioether-linked isopropyl group at the 3-position of the benzene ring and a 5-methylisoxazol-3-ylamine moiety as the amide substituent. Such modifications are critical in drug design, particularly for kinase inhibitors or antimicrobial agents, where solubility and target binding are optimized through substituent engineering .

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-3-propan-2-ylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-9(2)19-12-6-4-5-11(8-12)14(17)15-13-7-10(3)18-16-13/h4-9H,1-3H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDVCOFUNQXBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)SC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylthio)-N-(5-methylisoxazol-3-yl)benzamide typically involves the following steps:

Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

Introduction of the isopropylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with isopropylthiol under basic conditions.

Formation of the benzamide moiety: This can be done by reacting the isoxazole derivative with an appropriate benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(isopropylthio)-N-(5-methylisoxazol-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide moiety can be reduced to form corresponding amines.

Substitution: The isoxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

3-(isopropylthio)-N-(5-methylisoxazol-3-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(isopropylthio)-N-(5-methylisoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The benzamide moiety may enhance binding affinity and specificity, while the isopropylthio group can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(isopropylthio)-N-(5-methylisoxazol-3-yl)benzamide and related benzamide derivatives:

Substituent Effects on Physicochemical Properties

- Lipophilicity : The isopropylthio group in the target compound increases logP compared to the methoxy () or acrylamido () analogs, favoring passive diffusion across biological membranes but risking solubility limitations.

- Electronic Effects : Methoxy (electron-donating) and isopropylthio (weakly electron-withdrawing via sulfur) substituents alter the electron density of the benzamide ring, influencing binding interactions with enzymatic targets. For example, acrylamido groups (as in 2j) may participate in covalent bonding with kinase active sites, enhancing inhibitory potency .

Biological Activity

3-(Isopropylthio)-N-(5-methylisoxazol-3-yl)benzamide (CAS Number: 941972-73-2) is a synthetic compound characterized by its unique molecular structure, which includes an isopropylthio group and a 5-methylisoxazole moiety. This compound has garnered attention in recent years due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C₁₄H₁₆N₂O₂S

- Molecular Weight : 276.36 g/mol

- Structure : The compound features a benzamide core substituted with an isopropylthio group and a methylisoxazole ring, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with isoxazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown activity against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in human cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Analog 1 | A549 | 15.4 | Apoptosis induction |

| Analog 2 | MCF7 | 12.1 | Cell cycle arrest |

| Analog 3 | HeLa | 18.7 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The presence of the isoxazole ring may contribute to the inhibition of key enzymes involved in cancer cell metabolism.

- Interaction with Cellular Targets : The compound may interact with specific cellular receptors or proteins, leading to altered signaling pathways that promote apoptosis or inhibit proliferation.

Case Studies

A notable case study involved the evaluation of this compound in a murine model of melanoma. The study found that treatment with the compound led to a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.